molecular formula C17H24N4O5S B2446694 1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1170896-47-5

1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2446694
CAS No.: 1170896-47-5
M. Wt: 396.46
InChI Key: WXKPLALFMKUQIV-UHFFFAOYSA-N
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Description

1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic hybrid compound designed for research into novel therapeutic pathways, particularly in oncology. Its structure integrates a piperidine-2,6-dione moiety, a scaffold recognized in medicinal chemistry for its immunomodulatory and anti-angiogenic properties . This core is strategically linked to a 5-cyclopropyl-1,3,4-oxadiazole-substituted piperidine, a heterocyclic system established as a privileged structure in drug discovery for its broad bioactivity . The 1,3,4-oxadiazole ring is a known bioisostere of carboxylic esters and amides, contributing to improved metabolic stability and membrane permeability in research compounds, and has been investigated for its slow-acting antiplasmodial potential as well as antitumor activities . The sulfonyl ethyl linker connecting these two pharmacophores is a common feature in protrug strategies, potentially aiding in the targeted delivery of the active components. This unique architecture suggests potential research applications for this compound as a chemical probe for investigating oxidative phosphorylation (OXPHOS) in metabolic studies of cancer, or for exploring novel mechanisms of action against drug-resistant strains of pathogens in antimicrobial research . Its value to researchers lies in its modular design, which allows for the study of synergistic biological effects and structure-activity relationships.

Properties

IUPAC Name

1-[2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S/c22-14-2-1-3-15(23)21(14)10-11-27(24,25)20-8-6-13(7-9-20)17-19-18-16(26-17)12-4-5-12/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKPLALFMKUQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a novel synthetic derivative that incorporates a piperidine ring and an oxadiazole moiety. This combination is significant due to the pharmacological potential associated with both structural components. The oxadiazole derivatives are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S. Its structure includes:

  • A piperidine ring that contributes to various biological activities.
  • A sulfonyl group which enhances the compound's reactivity and interaction with biological targets.
  • A cyclopropyl substituent that may influence the compound's pharmacokinetics and dynamics.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its mechanism of action, efficacy against different biological targets, and potential therapeutic applications.

1. Anticancer Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit notable anticancer effects. For example:

  • A study reported that similar oxadiazole derivatives inhibit cancer cell proliferation with IC50 values in the low micromolar range (e.g., 0.58 μM against pancreatic cancer cells) .
  • The mechanism often involves the inhibition of mitochondrial function and ATP production in cancer cells, highlighting the potential of this compound as an OXPHOS inhibitor .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have been reported to inhibit AChE effectively, which is crucial for treating neurodegenerative diseases .
  • Urease : The synthesized derivatives have also been evaluated for urease inhibition, an important target in treating urinary tract infections .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-1-yl}-1,3,4-oxadiazoleAntibacterial2.14 µM
Benzene-1,4-disulfonamide derivativesAnticancer (pancreatic cancer)0.58 µM
Various 1,3,4-OxadiazolesAChE InhibitionRange: 0.63–6.28 µM

The proposed mechanisms by which this compound exerts its biological effects include:

  • Interaction with Enzymes : The sulfonamide group may facilitate binding to enzyme active sites, leading to inhibition of their activity.
  • Cell Signaling Modulation : The compound can alter gene expression by interacting with transcription factors involved in stress response and inflammation pathways .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 1-(2-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, and how are intermediates characterized?

Methodology :

  • Synthetic Pathways :
    • Step 1 : Synthesize the oxadiazole core via cyclization of hydrazide derivatives using reagents like CS₂ under reflux with KOH (as in Scheme 1 of ).
    • Step 2 : Functionalize the piperidine ring via sulfonylation. For example, react 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine with ethyl sulfonyl chloride in the presence of Na₂CO₃ to introduce the sulfonyl group .
    • Step 3 : Couple the sulfonylated piperidine with piperidine-2,6-dione using a linker like ethylenediamine under Pd/C catalysis (similar to methods in ).
  • Characterization :
    • Use IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).
    • ¹H/¹³C NMR to verify regiochemistry and purity (e.g., piperidine ring protons at δ 1.5–3.5 ppm).
    • Mass spectrometry (GC-MS or LC-MS) for molecular ion validation .

Q. Q2. How can researchers optimize reaction yields for introducing the cyclopropyl-oxadiazole moiety?

Methodology :

  • Design of Experiments (DoE) : Apply factorial design (e.g., 2^k factorial) to screen variables:
    • Factors : Temperature (80–120°C), solvent polarity (DMF vs. EtOH), catalyst loading (0.1–1.0 mol% Pd/C).
    • Response : Reaction yield (%) measured via HPLC.
    • Analysis : Use ANOVA to identify significant factors (e.g., solvent polarity has a p-value <0.05). Refine conditions using response surface methodology (RSM) .
  • Case Study : achieved >80% yield for analogous oxadiazole derivatives using KOH/CS₂ in ethanol under reflux for 4–5 hours .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of the sulfonylated piperidine intermediate in coupling reactions?

Methodology :

  • Computational Analysis :
    • Perform DFT calculations (e.g., Gaussian 16) to model transition states and electron density maps.
    • Compare activation energies for sulfonylation with substituents of varying bulk (e.g., cyclopropyl vs. phenyl groups).
  • Experimental Validation :
    • Synthesize derivatives with modified substituents (e.g., 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine).
    • Monitor reaction kinetics via in-situ FTIR or NMR to correlate steric hindrance with rate constants .

Q. Q4. How can contradictions in reported catalytic efficiencies (e.g., Pd/C vs. Cu chelates) be resolved for piperidine-dione coupling?

Methodology :

  • Comparative Study :
    • Test Pd/C () and Cu(II) chelates () under identical conditions (solvent: DMF, 80°C).
    • Metrics : Yield, enantiomeric excess (for chiral centers), and catalyst turnover number (TON).
  • Root-Cause Analysis :
    • Use XPS to assess catalyst surface oxidation states.
    • Kinetic Isotope Effects (KIE) : Determine if H-transfer steps limit Pd/C efficiency .

Q. Q5. What computational tools are effective for predicting the metabolic stability of this compound in preclinical studies?

Methodology :

  • In Silico Models :
    • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism sites.
    • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding to human serum albumin (HSA).
  • Validation :
    • Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Q. Q6. How can AI-driven experimental design reduce the timeline for derivative screening?

Methodology :

  • AI Workflow :
    • Step 1 : Train a neural network on existing reaction data (e.g., yields, conditions) from and .
    • Step 2 : Use COMSOL Multiphysics to simulate heat/mass transfer effects in scaled-up reactions.
    • Step 3 : Deploy autonomous labs for high-throughput screening (HTS) of 100+ derivatives in parallel .
  • Case Study : ICReDD’s feedback loop reduced reaction optimization from 6 months to 3 weeks by integrating quantum calculations and robotic experimentation .

Data Analysis & Contradiction Resolution

Q. Q7. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodology :

  • Root-Cause Investigation :
    • Purity Check : Use HPLC-MS to detect trace impurities (e.g., unreacted sulfonyl chloride).
    • Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts.
    • Dynamic Effects : Perform variable-temperature NMR to assess conformational exchange .

Q. Q8. What statistical methods are robust for analyzing dose-response relationships in this compound’s bioactivity assays?

Methodology :

  • Dose-Response Modeling :
    • Fit data to a 4-parameter logistic curve (IC₅₀, Hill slope) using GraphPad Prism.
    • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Multivariate Analysis :
    • Use PCA to correlate structural features (e.g., logP, polar surface area) with bioactivity .

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